(5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxy group, a phenyl group, and a pyrrolidinyl group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.
Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through the reaction of the pyrazole derivative with pyrrolidine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of methoxybenzaldehyde, while reduction of the carbonyl group can lead to the formation of the corresponding alcohol.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to a reduction in inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
(5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
(5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-1-yl)methanone: Similar structure but with a morpholinyl group instead of a pyrrolidinyl group.
(5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(azepan-1-yl)methanone: Similar structure but with an azepanyl group instead of a pyrrolidinyl group.
Uniqueness
The uniqueness of (5-Methoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the pyrrolidinyl group, in particular, may enhance its binding affinity to certain molecular targets, leading to improved therapeutic efficacy.
Properties
CAS No. |
55308-35-5 |
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Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(5-methoxy-1-phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H17N3O2/c1-20-14-11-13(15(19)17-9-5-6-10-17)16-18(14)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
InChI Key |
LOZOFWKIAOCUCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NN1C2=CC=CC=C2)C(=O)N3CCCC3 |
Origin of Product |
United States |
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